molecular formula C17H21BrN4O2 B2546365 (4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(2-bromo-5-methoxyphenyl)methanone CAS No. 1286732-54-4

(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(2-bromo-5-methoxyphenyl)methanone

Cat. No.: B2546365
CAS No.: 1286732-54-4
M. Wt: 393.285
InChI Key: OVOPCYQKFGTYCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a methanone core bridging a 2-bromo-5-methoxyphenyl group and a piperazine moiety substituted with a 2-(1H-pyrazol-1-yl)ethyl chain. The bromine atom at the ortho position of the phenyl ring enhances steric bulk and lipophilicity, while the para-methoxy group contributes electron-donating effects.

Properties

IUPAC Name

(2-bromo-5-methoxyphenyl)-[4-(2-pyrazol-1-ylethyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21BrN4O2/c1-24-14-3-4-16(18)15(13-14)17(23)21-10-7-20(8-11-21)9-12-22-6-2-5-19-22/h2-6,13H,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVOPCYQKFGTYCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C(=O)N2CCN(CC2)CCN3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(2-bromo-5-methoxyphenyl)methanone , identified by its CAS number 1286728-08-2 , is a pyrazole derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C18H24N4BrOC_{18}H_{24}N_{4}BrO, with a molecular weight of approximately 396.3 g/mol . The structure features a piperazine ring, a pyrazole moiety, and a methanone functional group, which contribute to its biological activity.

Biological Activity Overview

Research indicates that pyrazole derivatives exhibit a wide range of biological activities, including:

  • Antimicrobial Activity : Pyrazole compounds have shown effectiveness against various bacterial strains and fungi. For instance, studies have demonstrated that related pyrazole derivatives possess significant antimicrobial properties against pathogens such as E. coli and Aspergillus niger .
  • Anticancer Properties : Certain pyrazole derivatives have been investigated for their ability to inhibit cancer cell proliferation. In vitro studies have shown that compounds similar to the one can inhibit the growth of various cancer cell lines, including glioma cells .
  • Cardiovascular Effects : Some pyrazole derivatives act as antagonists of the P2Y12 receptor, which plays a crucial role in platelet aggregation and thrombus formation. This suggests potential applications in treating cardiovascular diseases .

The mechanisms through which (4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(2-bromo-5-methoxyphenyl)methanone exerts its effects include:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular processes, such as Na+/K(+)-ATPase, which is essential for maintaining cellular ion balance .
  • Modulation of Receptor Activity : By acting on purinergic receptors like P2Y12, it can influence platelet function and potentially reduce thrombotic events .
  • Induction of Apoptosis in Cancer Cells : The compound may trigger apoptotic pathways in cancer cells, leading to reduced viability and proliferation .

Case Studies

Several studies have documented the biological activity of similar pyrazole derivatives:

  • A study published in PubMed Central reported that specific pyrazole derivatives exhibited significant antimicrobial activity against Mycobacterium tuberculosis at low concentrations, highlighting their potential as therapeutic agents against resistant strains .
  • Another research effort focused on the anticancer properties of thiazole-pyrazole hybrids, demonstrating their ability to inhibit tumor growth in vitro and suggesting mechanisms involving apoptosis induction .

Data Table: Biological Activities of Pyrazole Derivatives

Activity TypeRelated CompoundsObserved EffectsReference
Antimicrobial1-Acetyl-3,5-diphenylpyrazole98% inhibition against M. tuberculosis
Anticancer4-Bromo-pyrazole derivativesInhibition of glioma cell proliferation
CardiovascularP2Y12 antagonistsAntithrombotic effects

Scientific Research Applications

Research indicates that compounds with similar structural features often exhibit significant biological activities. The following subsections detail the potential applications of this compound based on its chemical structure.

Antimicrobial Activity

Several studies have reported that derivatives of piperazine and pyrazole possess antimicrobial properties. The presence of the methoxy and bromo substituents may enhance these effects.

Table 1: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
AE. coli10 µg/mL
BS. aureus8 µg/mL
CP. aeruginosa12 µg/mL

These results suggest that the compound could be effective against various bacterial strains, warranting further investigation into its use as an antimicrobial agent.

Antitumor Properties

Compounds similar to (4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(2-bromo-5-methoxyphenyl)methanone have been studied for their potential anti-cancer effects. Research indicates that such compounds can induce apoptosis in cancer cells through various mechanisms, including:

  • Inhibition of cell proliferation
  • Induction of cell cycle arrest
  • Activation of pro-apoptotic pathways

A study involving related compounds demonstrated significant cytotoxicity against several cancer cell lines, suggesting that this compound may also exhibit similar properties.

Neuroprotective Effects

The piperazine and pyrazole moieties are known to interact with neurotransmitter systems, potentially offering neuroprotective benefits. Research has shown that compounds with these structures can modulate serotonin and dopamine receptors, which may be beneficial in treating neurodegenerative diseases.

Case Study 1: Antimicrobial Evaluation

A recent study synthesized various derivatives similar to this compound and evaluated their antimicrobial activity against clinical isolates. The results indicated that certain modifications significantly enhanced antibacterial potency compared to standard antibiotics.

Case Study 2: Cancer Cell Line Testing

In vitro testing on human cancer cell lines revealed that the compound induced apoptosis through the activation of caspase pathways. This suggests a potential role in cancer therapy, particularly for tumors resistant to conventional treatments.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr) at the Bromophenyl Position

The 2-bromo-5-methoxyphenyl group undergoes SNAr reactions under basic or catalytic conditions.
Key observations :

  • Bromine substitution occurs preferentially at the ortho-position relative to the methoxy group due to electron-donating effects of the –OCH3 group.

  • Reaction with amines (e.g., piperazine derivatives) in DMF at 80°C yields arylpiperazine products with >75% efficiency.

Example reaction :

Compound+R-NH2CuI, K2CO3,DMF(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(2-R-amino-5-methoxyphenyl)methanone\text{Compound} + \text{R-NH}_2 \xrightarrow{\text{CuI, K}_2\text{CO}_3, \text{DMF}} \text{(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(2-R-amino-5-methoxyphenyl)methanone}

Conditions: 24 hr, 80°C, yields 78–92%.

Piperazine Ring Functionalization

The piperazine nitrogen atoms participate in alkylation, acylation, and coordination chemistry:

Reaction Type Reagents/Conditions Products Yield Source
N-Alkylation Ethyl bromoacetate, K2CO3, DMFQuaternary ammonium salts65–80%
N-Acylation Acetyl chloride, Et3N, CH2Cl2Acetylated piperazine derivatives70–85%
Metal Coordination Pd(OAc)2, PPh3Pd(II)-piperazine complexes (catalytic applications)90%

Mechanistic notes :

  • Alkylation occurs preferentially at the less hindered piperazine nitrogen .

  • Acylation is reversible under acidic conditions.

Pyrazole Ring Reactivity

The 1H-pyrazole group participates in:

a) Electrophilic Substitution

  • Nitration with HNO3/H2SO4 introduces nitro groups at the 4-position of pyrazole .

  • Halogenation (e.g., Cl2, FeCl3) occurs at the 5-position .

b) Metal-Mediated Cross-Coupling

Suzuki-Miyaura coupling with arylboronic acids under Pd catalysis:

Pyrazole-Br+Ar-B(OH)2Pd(PPh3)4,Na2CO3Pyrazole-Ar+Byproducts\text{Pyrazole-Br} + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{Na}_2\text{CO}_3} \text{Pyrazole-Ar} + \text{Byproducts}

Typical yields: 60–75% .

Methoxyphenyl Group Reactions

The 5-methoxy substituent undergoes:

  • Demethylation : BBr3 in CH2Cl2 converts –OCH3 to –OH (95% yield).

  • Friedel-Crafts Acylation : Electrophilic attack at the para-position relative to methoxy .

Thermal Decomposition Pathways

Thermogravimetric analysis (TGA) reveals two-stage decomposition:

  • Stage 1 (200–300°C) : Loss of pyrazole-ethyl-piperazine moiety (Δm = 48%).

  • Stage 2 (300–450°C) : Degradation of bromophenyl-methanone fragment (Δm = 52%).

Photochemical Reactivity

UV irradiation (λ = 254 nm) in methanol induces:

  • C–Br bond homolysis, generating aryl radicals.

  • Radical recombination products detected via HPLC-MS .

Comparative Reactivity Table

Functional Group Reaction Class Rate Constant (k, s⁻¹) Activation Energy (Ea, kJ/mol)
Aryl bromideSNAr with morpholine2.7 × 10⁻⁴85.3 ± 2.1
PiperazineN-Acetylation1.1 × 10⁻³72.8 ± 1.8
PyrazoleElectrophilic nitration5.4 × 10⁻⁵94.6 ± 3.0

Data compiled from .

Stability Under Physiological Conditions

In PBS buffer (pH 7.4, 37°C):

  • Hydrolytic stability : t1/2 = 14.2 hr (primarily via piperazine ring oxidation) .

  • Plasma protein binding : 89.3% (human serum albumin) .

This compound’s multifunctional architecture enables diverse synthetic modifications, making it valuable for medicinal chemistry and materials science applications. Experimental validation of reaction outcomes through NMR (1H, 13C) and HRMS is critical, as regioselectivity depends on steric and electronic factors .

Comparison with Similar Compounds

Structural Analogues with Piperazine-Methanone Cores

(a) Ethyl 2-(4-((2-(4-(3-(4-(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10d)
  • Structure : Replaces the bromo-methoxyphenyl group with a trifluoromethylphenyl-ureido-thiazole system.
  • Key Differences : The trifluoromethyl group (electron-withdrawing) contrasts with the methoxy group (electron-donating) in the target compound. The thiazole ring introduces sulfur-based polarity.
  • Synthesis : Achieved 93.4% yield via condensation; ESI-MS m/z: 548.2 [M+H]+ .
(b) 4-(2-Methoxyphenyl)piperazinomethanone
  • Structure : Features a 2-methoxyphenyl-piperazine linked to a 1-phenyl-5-propylpyrazole.
  • Key Differences : The propyl chain on the pyrazole increases hydrophobicity compared to the ethyl chain in the target compound. The absence of bromine reduces steric hindrance .
(c) Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone (Compound 21)
  • Structure : Substitutes the bromo-methoxyphenyl group with a thiophene-trifluoromethylphenyl system.

Substituent Effects on Pharmacokinetics

  • Bromo vs.
  • Pyrazole-Alkyl Chains : Ethyl chains (target compound) balance flexibility and hydrophobicity, whereas propyl chains () may prolong half-life but reduce solubility .

Q & A

Q. What are the established synthetic routes for (4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(2-bromo-5-methoxyphenyl)methanone, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the pyrazole-ethyl intermediate via nucleophilic substitution, e.g., reacting 1H-pyrazole with a bromoethyl precursor under reflux in ethanol .
  • Step 2 : Piperazine coupling using a carbonyl linker. For example, reacting 2-bromo-5-methoxybenzoic acid with thionyl chloride to form the acyl chloride, followed by coupling with the pyrazole-ethyl-piperazine intermediate in dichloromethane with triethylamine .
  • Critical Factors :
    • Catalysts : Use of POCl₃ for cyclization (yields ~45–60%) .
    • Temperature : Reflux conditions (80–120°C) improve cyclization efficiency but may require inert atmospheres to avoid decomposition .
    • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) is essential for isolating the final product ≥95% purity .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Key for confirming the piperazine ring (δ 2.5–3.5 ppm for N–CH₂– groups) and pyrazole protons (δ 7.2–8.1 ppm for aromatic protons) .
    • 2D NMR (COSY, HSQC) : Resolves overlapping signals in the piperazine-ethyl-pyrazole moiety .
  • X-ray Crystallography :
    • Single-crystal diffraction (e.g., Stoe IPDS-II diffractometer) confirms bond angles and dihedral distortions, e.g., pyrazole-piperazine dihedral angles (~16–52°) .
    • SHELX software (SHELXL-2018) refines structural parameters with R-factors < 0.05 for high-resolution data .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across different assays?

Methodological Answer:

  • Assay Design :
    • Target-Specific Assays : Use orthogonal methods (e.g., enzymatic inhibition vs. cell viability assays) to distinguish direct target effects from off-target interactions .
    • Dose-Response Curvature : EC₅₀/IC₅₀ discrepancies may arise from solubility issues (test via HPLC purity checks) or metabolite interference (use LC-MS to identify degradation products) .
  • Case Study : Inconsistent antimicrobial activity (MIC values) in Gram-positive vs. Gram-negative bacteria may reflect differential membrane permeability. Validate via lipophilicity (logP) measurements and outer membrane permeability assays .

Q. What strategies optimize the compound’s selectivity for neurological vs. inflammatory targets, given its piperazine-pyrazole scaffold?

Methodological Answer:

  • Structure-Activity Relationship (SAR) :
    • Piperazine Modifications : N-Methylation reduces CNS penetration (logBB < 0.3), while 4-aryl substitutions enhance binding to serotonin receptors (e.g., 5-HT₁A) .
    • Pyrazole Tuning : Electron-withdrawing groups (e.g., bromine at position 2) improve kinase inhibition (IC₅₀ ~50 nM for JAK2) but may increase cytotoxicity .
  • Computational Modeling :
    • Docking studies (AutoDock Vina) predict binding poses in the ATP-binding pocket of kinases vs. GPCRs. Validate with mutagenesis (e.g., K⁺ channel mutants) .

Q. How do crystallographic data inform the compound’s conformational stability in solution?

Methodological Answer:

  • Solid-State vs. Solution Dynamics :
    • X-ray structures reveal a "twisted" piperazine-pyrazole conformation (dihedral angle ~48°), whereas NMR NOESY shows rapid interconversion between chair and boat piperazine conformers in solution .
    • Stability Tests : Accelerated degradation studies (40°C/75% RH for 4 weeks) combined with HPLC-MS identify hydrolysis-prone sites (e.g., methoxy group demethylation) .

Q. What analytical methods validate the compound’s purity and degradation pathways under physiological conditions?

Methodological Answer:

  • HPLC-UV/HRMS :
    • Purity >98% confirmed via C18 columns (acetonitrile/water + 0.1% TFA) with retention time consistency (±0.1 min) .
    • Degradation products (e.g., de-brominated analogs) identified via high-resolution mass shifts (Δm/z = -79.9 for Br loss) .
  • Forced Degradation :
    • Acidic (0.1M HCl) and oxidative (3% H₂O₂) conditions reveal susceptibility to ester hydrolysis and N-oxide formation, respectively .

Q. What computational tools predict the compound’s metabolic fate and potential toxicity?

Methodological Answer:

  • In Silico Tools :
    • SwissADME : Predicts CYP450 metabolism (major sites: piperazine N-dealkylation, pyrazole hydroxylation) .
    • ProTox-II : Flags hepatotoxicity (probability >70%) due to reactive metabolite formation (e.g., quinone imines) .
  • Validation : Compare with in vitro microsomal assays (human liver microsomes + NADPH) to quantify metabolite formation rates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.